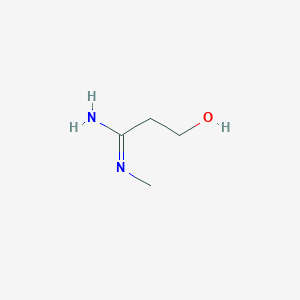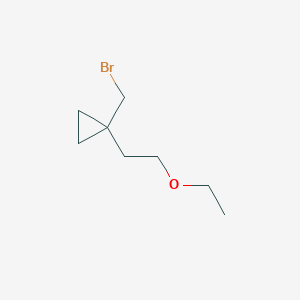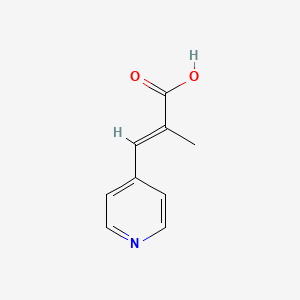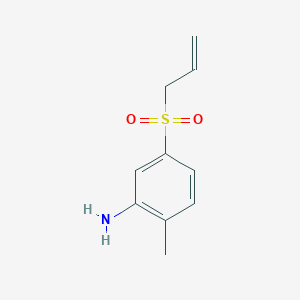
2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline is an organic compound with the molecular formula C10H13NO2S It is a derivative of aniline, featuring a methyl group at the second position and a prop-2-ene-1-sulfonyl group at the fifth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline typically involves the sulfonylation of 2-methylaniline. One common method is the reaction of 2-methylaniline with prop-2-ene-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
化学反应分析
Types of Reactions
2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives depending on the electrophilic reagent used.
科学研究应用
2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The aniline moiety can participate in π-π interactions with aromatic residues in proteins, further stabilizing the complex.
相似化合物的比较
Similar Compounds
2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride: A salt form of the compound with similar properties but enhanced solubility in water.
This compound sulfate: Another salt form with different solubility and stability characteristics.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both a methyl group and a prop-2-ene-1-sulfonyl group allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
属性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC 名称 |
2-methyl-5-prop-2-enylsulfonylaniline |
InChI |
InChI=1S/C10H13NO2S/c1-3-6-14(12,13)9-5-4-8(2)10(11)7-9/h3-5,7H,1,6,11H2,2H3 |
InChI 键 |
XUVHLOBQEAKLIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CC=C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13190739.png)
![2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13190746.png)
![1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one](/img/structure/B13190747.png)
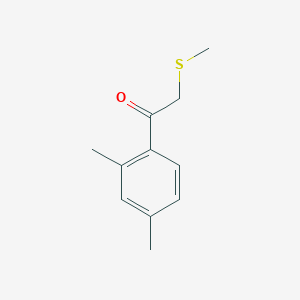
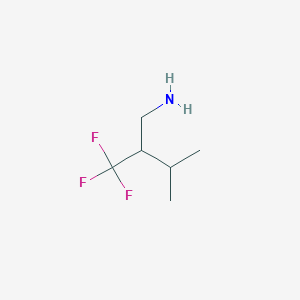

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13190779.png)
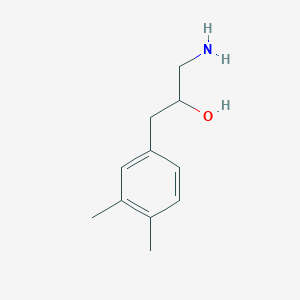
![2-([1-(Bromomethyl)cyclobutyl]methyl)oxolane](/img/structure/B13190789.png)

![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B13190799.png)
